Arabinofuranosyluracil

Description

A pyrimidine nucleoside formed in the body by the deamination of CYTARABINE.

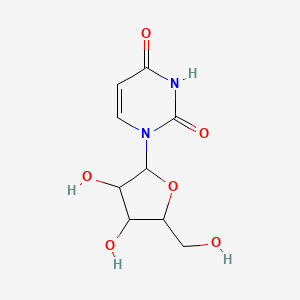

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861595 | |

| Record name | 1-Pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40436-51-9, 3083-77-0, 58-96-8 | |

| Record name | Uridine-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spongouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Arabinofuranosyluracil (AraU): A Mechanistic Deep Dive into Viral Replication Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyluracil (AraU) stands as a significant member of the nucleoside analog class of antiviral agents. These compounds, structural mimics of natural nucleosides, serve as a cornerstone in antiviral therapy, primarily targeting the machinery of viral nucleic acid synthesis.[1] This guide provides a comprehensive exploration of the core mechanism of action by which AraU and its derivatives exert their potent antiviral effects, specifically against DNA viruses. We will deconstruct the journey of the AraU molecule from its entry into a host cell to its ultimate role in disrupting viral proliferation. The narrative is structured to provide not just a description of events, but the causal logic behind them, offering field-proven insights into the experimental validation of its mechanism. This document is intended for drug development professionals and researchers seeking a granular understanding of how these powerful molecules achieve selective toxicity and inhibit viral replication at the molecular level.

Chapter 1: The Cornerstone of Antiviral Efficacy: Selective Toxicity

The ultimate goal of any effective antiviral agent is to inhibit viral processes with minimal impact on the host cell. This principle of selective toxicity is paramount, and for many nucleoside analogs, it is achieved by exploiting the unique enzymatic machinery that viruses bring into the infected cell.[2] Many DNA viruses, such as those in the herpesvirus family, encode their own nucleoside kinases, like thymidine kinase (TK).[3] These viral kinases often have a broader substrate specificity compared to their host cell counterparts.

This biochemical distinction is the key to AraU's selective action. While host cell kinases phosphorylate AraU inefficiently, the viral thymidine kinase in an infected cell readily recognizes and phosphorylates AraU.[3] This ensures that the drug is preferentially activated—and becomes toxic—only in cells where the virus is present, thereby minimizing damage to uninfected bystander cells and establishing a favorable therapeutic window.

Chapter 2: The Activation Cascade: A Pro-Drug's Journey to Potency

Like most nucleoside analogs, Arabinofuranosyluracil is a prodrug; it must undergo metabolic activation within the host cell to become pharmacologically active.[4][5] This activation is a sequential, three-step phosphorylation process that converts the initial nucleoside into its active triphosphate form.[6]

-

Initial Phosphorylation (The Rate-Limiting Step): Upon entry into a virus-infected cell, AraU is a substrate for a virus-encoded thymidine kinase (TK). This enzyme catalyzes the addition of the first phosphate group, converting AraU to AraU-monophosphate (AraUMP).[3] This initial step is frequently the rate-limiting factor in the activation cascade and is the primary basis for the drug's selectivity.[6]

-

Second Phosphorylation: Host cell kinases, specifically guanylate kinase, then recognize AraUMP and catalyze the addition of a second phosphate group, yielding AraU-diphosphate (AraUDP).

-

Final Phosphorylation: Finally, various host cell nucleoside diphosphate kinases add the third phosphate group to form the active antiviral agent, AraU-triphosphate (AraUTP).[3]

This newly synthesized AraUTP is the molecular warhead that directly targets the viral replication machinery.

Caption: Metabolic activation pathway of Arabinofuranosyluracil (AraU) in a virus-infected cell.

Chapter 3: The Two-Pronged Attack on Viral DNA Synthesis

The active form of the drug, AraUTP, inhibits viral replication by directly interfering with the synthesis of new viral DNA, a process catalyzed by the viral DNA polymerase.[7] The mechanism of inhibition is a potent, dual-action attack at the heart of the viral replication fork.

-

Competitive Inhibition of DNA Polymerase: AraUTP is a structural analog of the natural nucleotide deoxythymidine triphosphate (dTTP). Due to this resemblance, it competes with dTTP for binding to the active site of the viral DNA polymerase.[8] Studies have demonstrated that the triphosphate form of AraU derivatives has a strong affinity for the viral DNA polymerase, often significantly higher than for the host cell's own DNA polymerases.[3] This competitive binding effectively reduces the rate at which the polymerase can incorporate the correct, natural nucleotides, thereby slowing down viral DNA synthesis.

-

DNA Chain Termination: Should AraUTP be incorporated into the growing viral DNA strand, it delivers its terminal blow. The arabinose sugar in AraU differs stereochemically from the deoxyribose of natural DNA. Specifically, the 3'-hydroxyl group is in a trans position relative to the sugar ring, unlike the cis position in deoxyribose. This altered stereochemistry prevents the viral DNA polymerase from forming a 3'-5' phosphodiester bond with the next incoming nucleotide, halting the elongation of the DNA chain.[9][10] This act of "chain termination" creates an incomplete and non-functional viral genome, effectively aborting the replication process.

Caption: Dual mechanism of AraUTP: competitive inhibition and DNA chain termination.

Chapter 4: A Guide to Experimental Validation

Synthesizing a complete mechanistic picture requires a multi-faceted experimental approach. Each assay provides a unique piece of the puzzle, and together they create a self-validating system that confirms the mechanism of action from the cellular to the molecular level.

Caption: Integrated experimental workflow for characterizing the antiviral mechanism of AraU.

Protocol 4.1: Cell-Based Antiviral Potency Assay (Plaque Reduction Assay)

-

Causality & Rationale: This assay provides a quantitative measure of a drug's ability to inhibit the production of infectious virus particles in a cell culture system. The resulting 50% effective concentration (EC₅₀) is a critical benchmark for antiviral potency.[11]

-

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or HEL cells) in 6-well plates to form a confluent monolayer.[11][12]

-

Drug Preparation: Prepare serial dilutions of Arabinofuranosyluracil in cell culture medium.

-

Infection: Aspirate the medium from the cell monolayers and infect with a known quantity of virus (e.g., HSV-1) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with the various concentrations of AraU. A "no-drug" control is run in parallel.

-

Incubation: Incubate the plates for 2-4 days, or until viral plaques are visible.

-

Visualization & Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. The viable cells will stain purple, while the areas of viral-induced cell death (plaques) will remain clear.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the no-drug control for each drug concentration. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

-

Protocol 4.2: Intracellular Metabolism Analysis via High-Performance Liquid Chromatography (HPLC)

-

Causality & Rationale: This biochemical method is essential to confirm the central hypothesis of selective activation. By comparing the metabolic profile of AraU in virus-infected versus uninfected cells, one can directly demonstrate that the drug is preferentially converted to its active triphosphate form in the presence of the virus.[3]

-

Methodology:

-

Cell Culture: Grow both virus-infected and mock-infected (uninfected) cells in culture flasks.

-

Drug Incubation: Treat both sets of cells with a known concentration of radiolabeled (e.g., ¹⁴C-labeled) AraU for a specified period.

-

Metabolite Extraction: Harvest the cells and extract the acid-soluble fraction (which contains the nucleoside and its phosphorylated forms) using an agent like perchloric acid.

-

HPLC Analysis: Neutralize the extracts and inject them into an HPLC system equipped with an anion-exchange column.

-

Separation & Detection: Separate the metabolites based on their charge (mono-, di-, and triphosphates will elute at different times). Use a radioactivity detector to quantify the amount of ¹⁴C-AraU and its phosphorylated derivatives in each fraction.

-

Analysis: Compare the chromatograms from infected and uninfected cells. A significantly larger peak corresponding to AraUTP in the infected cell extract provides direct evidence of virus-dependent phosphorylation.[3]

-

Protocol 4.3: In Vitro DNA Polymerase Inhibition Assay

-

Causality & Rationale: This cell-free assay isolates the key players—the drug and its target enzyme—to prove direct interaction. It allows for the determination of the inhibition constant (Kᵢ), a quantitative measure of the drug's affinity for the viral DNA polymerase, and confirms the competitive nature of the inhibition.[8]

-

Methodology:

-

Reagents: Obtain purified viral DNA polymerase and a suitable DNA template-primer (e.g., poly(dA)-oligo(dT)). The reaction buffer should contain divalent cations (like Mg²⁺), and a mix of three natural dNTPs plus a radiolabeled dNTP (e.g., ³H-dTTP).

-

Inhibitor Preparation: Synthesize or procure the active AraUTP. Prepare serial dilutions.

-

Reaction Setup: Set up reaction tubes containing the template-primer, buffer, and varying concentrations of both the natural substrate (³H-dTTP) and the inhibitor (AraUTP).

-

Enzyme Initiation: Initiate the reaction by adding the purified viral DNA polymerase. Incubate at the optimal temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction at various time points by adding EDTA or spotting the mixture onto filter paper and precipitating the newly synthesized DNA with trichloroacetic acid.

-

Quantification: Measure the amount of radiolabeled dNTP incorporated into the new DNA using a scintillation counter.

-

Analysis: Plot the reaction rates against substrate and inhibitor concentrations. Use kinetic models, such as a Dixon or Lineweaver-Burk plot, to determine the mode of inhibition (competitive) and calculate the Kᵢ value.[8]

-

Protocol 4.4: Primer Extension Assay for Chain Termination Analysis

-

Causality & Rationale: This molecular biology technique provides definitive, visual proof of chain termination. By analyzing the size of the DNA products synthesized in the presence of AraUTP, one can directly observe the premature halting of DNA elongation at positions where the analog was incorporated.[9]

-

Methodology:

-

Template-Primer Design: Design a specific single-stranded DNA template and a complementary, shorter, radiolabeled (e.g., ³²P-labeled) primer.

-

Reaction Mix: Prepare reaction mixtures containing the template-primer duplex, purified viral DNA polymerase, and a mix of all four dNTPs.

-

Inhibitor Addition: To separate reaction tubes, add either no inhibitor (control), a known chain terminator like dideoxythymidine triphosphate (ddTTP), or the experimental inhibitor, AraUTP.[10]

-

Polymerase Reaction: Incubate the reactions to allow for DNA synthesis.

-

Denaturation & Electrophoresis: Stop the reactions and denature the DNA products. Separate the single-stranded DNA fragments by size using high-resolution denaturing polyacrylamide gel electrophoresis.

-

Visualization: Expose the gel to an X-ray film or a phosphorimager screen. The radiolabeled primer and its extension products will appear as distinct bands.

-

Interpretation: The control lane will show a full-length product. The lanes containing AraUTP or ddTTP will show a pattern of shorter bands, with the bands terminating at positions corresponding to the incorporation of the analog opposite its complementary base in the template. This directly visualizes the chain termination event.[9]

-

Chapter 5: Data Synthesis and Interpretation

The power of this multi-assay approach lies in the synthesis of the collective data. Each result validates the others, building a robust and trustworthy mechanistic profile.

| Parameter | Assay | Typical Result for an Effective AraU Derivative | Interpretation |

| EC₅₀ | Plaque Reduction Assay | Low nanomolar to micromolar range (e.g., 0.1 - 5 µM) | High cellular potency against viral replication. |

| CC₅₀ | Cytotoxicity Assay | High micromolar range (e.g., >100 µM) | Low toxicity to the host cell. |

| Selectivity Index (SI) | Calculation (CC₅₀ / EC₅₀) | >100 | A large therapeutic window; the compound is much more toxic to the virus than the host cell. |

| AraUTP Levels | HPLC Analysis | High concentration in infected cells; low/undetectable in uninfected cells. | Confirms selective metabolic activation in virus-infected cells.[3] |

| Kᵢ | Polymerase Inhibition Assay | Low micromolar or high nanomolar | Strong, direct binding and inhibition of the target viral DNA polymerase.[8] |

| Product Length | Primer Extension Assay | Shorter DNA fragments corresponding to analog incorporation sites. | Direct visual evidence of DNA chain termination.[9][10] |

A compound like Arabinofuranosyluracil is considered a strong antiviral candidate when it demonstrates a low EC₅₀, a high CC₅₀ (resulting in a high SI), evidence of selective phosphorylation to AraUTP in infected cells, a low Kᵢ against the viral polymerase, and clear evidence of chain termination. Deviations from this profile can indicate alternative mechanisms or potential liabilities, such as off-target effects or poor metabolic activation. Understanding potential viral resistance mechanisms, such as mutations in the viral TK or DNA polymerase that reduce drug binding or incorporation, is also critical for long-term drug development.[13]

Conclusion

References

- (Reference details to be populated based on cit

-

Yokota, T., Konno, K., Mori, S., Shigeta, S., Kumagai, J., Watanabe, Y., & De Clercq, E. (1992). Mechanism of selective inhibition of varicella zoster virus replication by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil. Molecular Pharmacology, 41(4), 743-747. [Link]

- (Placeholder for additional references)

-

Chiu, Y. F., & Coen, D. M. (2023). Inhibitors of Viral DNA Polymerase. Enzyme Inhibitors as Drugs: From Design to the Clinic. [Link]

-

Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Recent advances in molecular mechanisms of nucleoside antivirals. Antimicrobial Agents and Chemotherapy, 57(5), 1962–1972. [Link]

- (Placeholder for additional references)

-

Mori, S., et al. (1988). Mechanism of Inhibition of DNA Synthesis by 1-β-D-Arabinofuranosyl-E-5-(2-Bromovinyl)uracil. Antimicrobial Agents and Chemotherapy, 32(7), 1015-1019. [Link]

- (Placeholder for additional references)

-

Shigeta, S., Yokota, T., Iwabuchi, T., Baba, M., Konno, K., Ogata, M., & De Clercq, E. (1990). Antiviral potencies of BV-araU and related nucleoside analogues against varicella-zoster virus in different cell lines. Microbiology and Immunology, 34(11), 959-965. [Link]

-

Volmer, R., Bajramovic, J. J., Schneider, U., Ufano, S., Pochet, S., & Gonzalez-Dunia, D. (2005). Mechanism of the antiviral action of 1-beta-D-arabinofuranosylcytosine on Borna disease virus. Journal of Virology, 79(7), 4514–4518. [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

De Clercq, E., Descamps, J., Ogata, M., & Shigeta, S. (1982). In vitro and in vivo antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) and related compounds. Biochemical Pharmacology, 31(8), 1543-1548. [Link]

- (Placeholder for additional references)

-

Mori, S., Shigeta, S., & De Clercq, E. (1988). Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil. The Journal of General and Applied Microbiology, 34(2), 171-175. [Link]

-

Mehellou, Y., & Balzarini, J. (2010). The design, synthesis and antiviral evaluation of a series of 5-trimethylsilyl-1-beta-D-(arabinofuranosyl)uracil phosphoramidate ProTides. Antiviral Chemistry & Chemotherapy, 20(5), 215–221. [Link]

- (Placeholder for additional references)

-

Eyer, F., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Shigeta, S., Yokota, T., Iwabuchi, T., Baba, M., Konno, K., Ogata, M., & De Clercq, E. (1991). Different antiviral potencies of BV-araU and related nucleoside analogues against herpes simplex virus type 1 in human cell lines and Vero cells. Antiviral Research, 15(4), 305-316. [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Sakuma, T., et al. (1993). In vitro and in vivo anti-herpes viral activities and biological properties of CV-araU. Antiviral Chemistry & Chemotherapy, 4(5), 281-287. [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

De Clercq, E., & Li, G. (2016). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. ChemMedChem, 11(12), 1239–1260. [Link]

-

Matsukage, A., Ono, K., Ohashi, A., Takahashi, T., Nakayama, C., & Saneyoshi, M. (1978). Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus. Cancer Research, 38(9), 3076-3079. [Link]

- (Placeholder for additional references)

-

Chun Li, W. (2024). Antiviral Drug Resistance: Mechanisms and Solutions. Journal of Microbiology: Current Research, 8(5), 229. [Link]

-

De Clercq, E. (2013). Viral DNA Polymerase Inhibitors. DNA and RNA Polymerases, 119-137. [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Shigeta, S., et al. (1992). Efficacy of oral treatment with BV-araU against cutaneous infection with herpes simplex type 1 in shaved mice. Antiviral Chemistry & Chemotherapy, 3(1), 33-38. [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

Sources

- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of selective inhibition of varicella zoster virus replication by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The design, synthesis and antiviral evaluation of a series of 5-trimethylsilyl-1-beta-D-(arabinofuranosyl)uracil phosphoramidate ProTides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral potencies of BV-araU and related nucleoside analogues against varicella-zoster virus in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different antiviral potencies of BV-araU and related nucleoside analogues against herpes simplex virus type 1 in human cell lines and Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

The Discovery and Enduring Legacy of Arabinofuranosyluracil: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Arabinofuranosyluracil (Ara-U), a pioneering nucleoside analog whose discovery marked a pivotal moment in the exploration of marine natural products and the dawn of antiviral chemotherapy. We will traverse the historical landscape of its discovery, from the initial isolation of its natural form, spongouridine, from the marine sponge Tectitethya crypta, to its seminal role in inspiring the synthesis of a multitude of clinically significant antiviral and anticancer agents. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Ara-U's chemical synthesis, its intricate mechanism of action, and detailed, field-proven protocols for its biological evaluation. Through a blend of historical context, mechanistic insights, and practical methodologies, we aim to illuminate the enduring legacy of Arabinofuranosyluracil and its continuing relevance in the quest for novel therapeutics.

A Serendipitous Discovery from the Sea: The Genesis of Arabinofuranosyluracil

The story of Arabinofuranosyluracil begins not in a pristine laboratory, but in the turquoise waters of the Caribbean. In the early 1950s, the organic chemist Werner Bergmann and his colleague R.J. Feeney embarked on an investigation of the chemical constituents of the marine sponge Tectitethya crypta (formerly known as Cryptotheca crypta).[1][2] Their pioneering work led to the isolation of two novel nucleosides that defied the contemporary understanding of nucleic acid chemistry: spongothymidine and spongouridine.[3]

Spongouridine, the focus of this guide, was identified as 1-β-D-arabinofuranosyluracil, or Ara-U.[3] What made this discovery so remarkable was the nature of its sugar moiety. Unlike the ribose or deoxyribose sugars found in the nucleic acids of terrestrial organisms, spongouridine contained arabinose, a C2' epimer of ribose. This seemingly subtle structural difference would prove to have profound biological consequences, setting the stage for the development of a new class of therapeutic agents. The discovery of these arabinose-containing nucleosides from a marine source was a landmark event, demonstrating that the ocean was a vast and largely untapped reservoir of unique chemical structures with therapeutic potential.[1][4]

The Historical Trajectory: From Marine Curiosity to Antiviral Mainstay

The isolation of spongouridine and spongothymidine acted as a powerful catalyst for the field of medicinal chemistry. It shattered the existing dogma that nucleosides were exclusively composed of ribose and deoxyribose sugars and opened up a new frontier for the design and synthesis of nucleoside analogs. The timeline of marine-derived drug discovery highlights the profound impact of this initial finding.[1][2]

The unique stereochemistry of the arabinose sugar in Ara-U inspired chemists to synthesize a vast array of related compounds, leading to the development of some of the most important antiviral and anticancer drugs in history. A notable example is Cytarabine (ara-C), a synthetic analog of deoxycytidine containing an arabinose sugar, which was approved in 1969 for the treatment of leukemia and remains a cornerstone of chemotherapy regimens today. Another key derivative is Vidarabine (ara-A), an antiviral medication effective against herpes simplex virus infections.

The journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) further illustrates the developmental trajectory of Ara-U's descendants. Initially developed as a potent antiviral agent in the 1960s and 70s, FMAU's clinical application was halted due to neurotoxicity.[5] However, its story did not end there. In a remarkable example of scientific repurposing, FMAU has been reborn as a valuable tracer for Positron Emission Tomography (PET) imaging in cancer diagnostics.[5] This historical arc underscores the enduring value of the structural template provided by Arabinofuranosyluracil.

Chemical Synthesis of 1-β-D-Arabinofuranosyluracil (Spongouridine)

While initially isolated from a natural source, the demand for Arabinofuranosyluracil and its analogs for research and drug development necessitated the development of efficient chemical syntheses. Modern synthetic routes provide a reliable and scalable means of producing this foundational nucleoside. The following is a representative, step-by-step methodology for the synthesis of 1-β-D-arabinofuranosyluracil.

Experimental Protocol: Synthesis of 1-β-D-Arabinofuranosyluracil

Objective: To synthesize 1-β-D-arabinofuranosyluracil from readily available starting materials.

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose

-

Stannic chloride (SnCl₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Silylation of Uracil:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux and stir until the uracil completely dissolves, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Remove the excess HMDS under reduced pressure to obtain the silylated uracil as an oily residue.

-

-

Glycosylation:

-

Dissolve the silylated uracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of stannic chloride (SnCl₄) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Nucleoside:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the protected 1-(2,3,5-tri-O-benzoyl-β-D-arabinofuranosyl)uracil.

-

-

Deprotection:

-

Dissolve the purified protected nucleoside in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

-

Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure 1-β-D-arabinofuranosyluracil.

-

Mechanism of Action: A Tale of Molecular Mimicry and Disruption

The biological activity of Arabinofuranosyluracil and its derivatives stems from their ability to act as molecular mimics of natural nucleosides, thereby interfering with the synthesis of nucleic acids. The key to their mechanism lies in the unique stereochemistry of the arabinose sugar.

Once inside a cell, Ara-U can be phosphorylated by cellular kinases to its triphosphate form, Ara-UTP. This triphosphate analog can then be recognized by DNA and RNA polymerases as a substrate. However, the 2'-hydroxyl group of the arabinose sugar is in a trans configuration relative to the 3'-hydroxyl group, a stark contrast to the cis configuration in natural ribonucleosides. This altered stereochemistry can disrupt the proper functioning of the polymerase enzymes.

The primary antiviral and anticancer effects of Ara-U derivatives are attributed to the following mechanisms:

-

Inhibition of DNA Polymerase: The triphosphate form of Ara-U analogs can act as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerase. This competition slows down the rate of DNA replication.

-

Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar can act as a chain terminator. The altered stereochemistry at the 2' position can hinder the formation of the subsequent phosphodiester bond, leading to the premature termination of DNA synthesis.

-

Inhibition of Other Key Enzymes: Some derivatives of Ara-U have been shown to inhibit other enzymes crucial for nucleotide metabolism, such as thymidylate synthetase.

The following diagram illustrates the general mechanism of action of Arabinofuranosyluracil analogs:

Caption: General mechanism of action of Arabinofuranosyluracil.

Biological Evaluation: Quantifying Antiviral Efficacy

The assessment of the antiviral activity of Arabinofuranosyluracil and its derivatives is a critical step in the drug discovery process. Two widely used and robust methods for this purpose are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is a high-throughput method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death (cytopathic effect).

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Test compound (e.g., Arabinofuranosyluracil)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

-

Compound Dilution:

-

Prepare a serial dilution of the test compound in cell culture medium. A typical starting concentration might be 100 µM.

-

-

Infection and Treatment:

-

After 24 hours, remove the growth medium from the cells.

-

Add the diluted test compound to the wells. Include wells with no compound (virus control) and wells with no compound and no virus (cell control).

-

Infect the wells (except for the cell control wells) with the virus at a multiplicity of infection (MOI) that will cause significant CPE in the virus control wells within 48-72 hours.

-

-

Incubation:

-

Quantification of Cell Viability:

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).

-

Plot the percentage of CPE inhibition versus the compound concentration to determine the EC₅₀ (the concentration that inhibits CPE by 50%).

-

In parallel, perform a cytotoxicity assay on uninfected cells to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI indicates a more promising antiviral candidate.

-

Plaque Reduction Assay

This assay is considered the "gold standard" for determining the infectivity of lytic viruses and for quantifying the antiviral activity of a compound. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.[10][11][12]

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (IC₅₀).

Materials:

-

Susceptible host cell line in 6-well or 12-well plates

-

Virus stock of known titer

-

Test compound

-

Cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixative solution (e.g., methanol or formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding:

-

Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and infect the monolayers with a small volume of the virus dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Incubate for 1-2 hours to allow for viral adsorption.[6][10][11][12]

-

-

Compound Treatment and Overlay:

-

During the adsorption period, prepare the overlay medium containing various concentrations of the test compound.

-

After adsorption, remove the virus inoculum and add the overlay medium containing the test compound to the respective wells. Include a virus control well with no compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization:

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction versus the compound concentration to determine the IC₅₀.

-

Quantitative Data Summary

The following table summarizes representative antiviral activity data for Arabinofuranosyluracil and some of its key derivatives against common viruses.

| Compound | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Arabinofuranosyluracil (Ara-U) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | >100 | >1000 | - | [3] |

| Cytarabine (Ara-C) | - | - | - | - | - | - |

| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 10-20 | >200 | >10-20 | [13] |

| FMAU | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.01-0.1 | >20 | >200-2000 | [5] |

Note: The values presented are approximate and can vary depending on the specific cell line, virus strain, and assay conditions.

Conclusion and Future Perspectives

The discovery of Arabinofuranosyluracil from a marine sponge was a watershed moment in natural product chemistry and antiviral drug development. It not only unveiled the vast therapeutic potential of the marine environment but also provided a novel chemical scaffold that has been ingeniously modified by scientists for over half a century. The journey from spongouridine to a diverse arsenal of clinically vital drugs is a testament to the power of curiosity-driven research and the intricate interplay between natural product discovery and synthetic chemistry.

As we look to the future, the legacy of Ara-U continues to inspire. The ongoing exploration of marine biodiversity promises the discovery of new nucleoside analogs with unique structures and mechanisms of action. Furthermore, advancements in synthetic methodologies and our understanding of viral and cancer biology will undoubtedly lead to the development of next-generation Ara-U derivatives with enhanced potency, selectivity, and safety profiles. The story of Arabinofuranosyluracil is far from over; it is a continuously evolving narrative of scientific discovery with the potential to yield new and improved therapies for a wide range of human diseases.

References

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. [Link]

-

Antiviral assay. Bio-protocol. [Link]

-

Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. (2020). ScienceOpen. [Link]

-

Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis. (2014). MDPI. [Link]

-

Pharmaceuticals from marine sources: past, present and future. (2024). Future Medicinal Chemistry. [Link]

-

SARS-CoV-2 cytopathic effect (CPE). National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. (2021). National Institutes of Health. [Link]

-

General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]

-

From Life in the Sea to the Clinic: The Marine Drugs Approved and under Clinical Trial. (2021). MDPI. [Link]

-

COVID-19 CPE. reframeDB. [Link]

-

CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]

-

Marine Drug Discovery: Realising the potential of therapeutics from marine sources - lessons from Big Pharma. (2014). Drug Target Review. [Link]

- PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE. (2016).

-

Timeline of the approval of marine-derived drugs. ResearchGate. [Link]

-

Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): From Antiviral Drug to PET Imaging Agent. (2018). PubMed. [Link]

-

Synthesis of 1′-(4′-Thio-β-d-Ribofuranosyl) Uracil. (2020). Taylor & Francis eBooks. [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis | MDPI [mdpi.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pblassaysci.com [pblassaysci.com]

- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 12. scienceopen.com [scienceopen.com]

- 13. From Life in the Sea to the Clinic: The Marine Drugs Approved and under Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

What are the basic biological properties of Arabinofuranosyluracil?

An In-Depth Technical Guide to the Basic Biological Properties of Arabinofuranosyluracil (Ara-U) and its Derivatives

Executive Summary

Arabinofuranosyluracil (Ara-U) is a pyrimidine nucleoside analog distinguished from its natural counterpart, uridine, by the arabinose sugar moiety, specifically the trans orientation of the 2'-hydroxyl group. While Ara-U itself demonstrates limited intrinsic biological activity, it serves two critical roles in pharmacology. Firstly, it is the principal, and largely inactive, metabolite of the potent chemotherapeutic agent Arabinofuranosylcytosine (Ara-C), significantly influencing Ara-C's pharmacokinetics by inhibiting its primary catabolic enzyme, cytidine deaminase.[1][2][3] Secondly, the Ara-U scaffold is foundational for a diverse class of synthetic derivatives with potent antiviral and anticancer properties. These derivatives, through mechanisms such as viral DNA polymerase inhibition or thymidylate synthetase inactivation, have been central to the development of therapies against herpesviruses, hepatitis B, and various cancers.[4][5][6] However, the clinical utility of some of these powerful agents has been hampered by significant toxicities, particularly neurotoxicity, underscoring the delicate balance between efficacy and safety in their design and application.[7][8] This guide provides a comprehensive overview of the metabolism, mechanism of action, biological activities, and toxicity of Ara-U and its key derivatives, offering a technical resource for researchers in drug development.

Chemical Structure and Pharmacological Significance

Core Structure

Arabinofuranosyluracil is a nucleoside composed of a uracil base linked to an arabinofuranose sugar. The defining feature is the stereochemistry of the sugar's 2'-hydroxyl group, which is in the up or β-configuration, placing it on the same side of the furanose ring as the 3'-hydroxyl and the C5' atom. This contrasts with the natural ribonucleoside, uridine, where the 2'-hydroxyl is in the down or α-configuration. This seemingly minor structural alteration has profound consequences for how the molecule and its derivatives are recognized and processed by cellular and viral enzymes.

A Tale of Two Roles: Metabolite and Scaffold

The importance of Ara-U in biological systems is twofold:

-

As a Metabolite: Ara-U is the primary product of the deamination of Arabinofuranosylcytosine (Ara-C, Cytarabine), a cornerstone drug in the treatment of acute myeloid leukemia.[2][3] This conversion, catalyzed by cytidine deaminase, is a major pathway for Ara-C inactivation. Consequently, the levels of Ara-U can modulate the efficacy and pharmacokinetic profile of Ara-C.[1]

-

As a Synthetic Scaffold: The Ara-U structure has been extensively modified to create a portfolio of pharmacologically active agents. Substitutions on the sugar (e.g., 2'-fluoro) and the uracil base (e.g., 5-alkyl or 5-halovinyl groups) have yielded compounds with highly selective and potent biological activities.[5][9][10]

Metabolism and Pharmacokinetics

Pharmacokinetic Modulation of Ara-C

The interplay between Ara-C and its metabolite Ara-U is a classic example of pharmacologic self-potentiation. High-dose Ara-C therapy leads to the accumulation of substantial plasma concentrations of Ara-U.[3] This accumulation is clinically significant because Ara-U acts as an inhibitor of cytidine deaminase, the very enzyme responsible for its creation from Ara-C.[1] By inhibiting this enzyme in the liver and kidneys, high levels of Ara-U decrease the systemic catabolism of subsequently administered Ara-C, prolonging its plasma half-life and enhancing its therapeutic window.[1][11]

Furthermore, pretreatment with Ara-U has been shown to enhance Ara-C's cytotoxicity by causing a delay in the S-phase of the cell cycle. This delay leads to an increase in the activity of S-phase-specific enzymes like deoxycytidine kinase, which is required for the anabolic activation of Ara-C, resulting in greater incorporation into DNA and synergistic cytotoxicity.[11]

Pharmacokinetics of Ara-U Derivatives

The pharmacokinetic profiles of Ara-U derivatives have been studied in various animal models. A notable example is 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU), a potent anti-hepatitis B virus (HBV) agent.

| Parameter | Value (Rats)[12] | Value (Woodchucks)[13] |

| Dose (IV) | 10-50 mg/kg | 25 mg/kg |

| Terminal Half-life (t½) | 1.33 ± 0.45 h | 6.2 ± 2.0 h |

| Total Clearance (CL) | 1.15 ± 0.28 L/h/kg | 0.23 ± 0.07 L/h/kg |

| Volume of Distribution (Vss) | 1.12 ± 0.26 L/kg | 0.99 ± 0.17 L/kg |

| Oral Bioavailability | Not Reported | ~20% |

| Fraction Excreted Unchanged (urine) | 0.59 ± 0.13 | Not Reported |

Data presented as mean ± SD.

These studies show that L-FMAU exhibits linear pharmacokinetics and distributes into intracellular compartments, a necessary feature for targeting intracellular viruses.[12][13]

Mechanisms of Action

The biological activity of Ara-U derivatives is contingent on their intracellular conversion to pharmacologically active forms, typically triphosphates. The specific mechanism of action dictates whether a compound will have antiviral or anticancer effects.

Antiviral Mechanism of Action

The antiviral activity of many Ara-U derivatives, particularly against herpesviruses, relies on a targeted activation strategy that provides a high degree of selectivity for infected cells.

-

Selective Phosphorylation: The parent nucleoside analog (e.g., BV-ara-U, FMAU) preferentially enters virus-infected cells. The first and rate-limiting step in its activation is phosphorylation to the monophosphate form, a reaction catalyzed by a virus-encoded thymidine kinase (TK).[10] Host cell TKs have a much lower affinity for these analogs, largely sparing uninfected cells.

-

Anabolic Conversion: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form (e.g., BV-araUTP).

-

Inhibition of Viral DNA Replication: The resulting triphosphate, BV-araUTP, acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, dTTP, for incorporation into the growing viral DNA chain. Upon incorporation, it acts as a chain terminator, halting further elongation of the viral genome and preventing viral replication.[4]

Cytotoxic Mechanism: Thymidylate Synthetase Inhibition

Certain fluorinated derivatives of Ara-U exert their cytotoxic effects through a different pathway that targets a critical enzyme in host cell DNA synthesis, thymidylate synthetase (TS).

The mechanism of 2',5-difluoro-1-arabinosyluracil (FFara-Ura) illustrates this process:[6]

-

Cellular Uptake and Phosphorylation: FFara-Ura enters the cell and is converted to its 5'-monophosphate form, FFara-UMP, by host cell thymidine kinase. Cells lacking this enzyme are significantly more resistant to the drug's effects.[6]

-

Inhibition of Thymidylate Synthetase: FFara-UMP acts as a potent inactivator of thymidylate synthetase. This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

-

Depletion of dTMP and Cell Death: The inhibition of TS leads to a depletion of the intracellular dTMP pool, and consequently the deoxythymidine triphosphate (dTTP) pool. This starves the cell of a critical building block for DNA replication, leading to an S-phase arrest and ultimately, apoptosis.[6]

Biological Activities and Therapeutic Applications

Antiviral Spectrum

Derivatives of Ara-U have shown potent and often selective activity against several clinically important viruses, particularly those in the Herpesviridae family.

| Compound | Virus Target | In Vitro Potency (IC₅₀ / ED₅₀) | Reference(s) |

| FEFAU | HSV-1 | 0.03-0.2 µg/mL | [14] |

| HSV-2 | 0.1-0.3 µg/mL | [14] | |

| VZV | 0.03 µg/mL | [14] | |

| FEAU | HSV-1, HSV-2 | < 0.25 µM | [10] |

| L-FMAU | HBV | 0.0005 µM | [5] |

| EBV | Potent Activity | [5] | |

| CEFAU | HSV-1, HSV-2, VZV | Marked Activity | [14] |

FEFAU: 5-(2-fluoroethyl)-2'-fluoroarabinofuranosyluracil FEAU: 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil L-FMAU: 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil CEFAU: 5-(2-chloroethyl)-2'-fluoroarabinofuranosyluracil

The selectivity of these compounds is a key feature; for instance, FEFAU did not significantly inhibit cell proliferation even at concentrations of 100 µg/mL, highlighting its preferential activity in virus-infected cells.[9][14]

Anticancer and Cytotoxic Potential

The application of Ara-U derivatives in oncology is primarily realized through two strategies:

-

Direct Cytotoxicity: As described for FFara-Ura, some analogs are designed to directly kill cancer cells by disrupting DNA synthesis.[6] Other novel derivatives, such as 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), have demonstrated remarkable antitumor effects against human gastric and colorectal carcinoma cell lines, which are often refractory to Ara-C.[15]

-

Chemosensitization: Ara-U itself plays a vital role in modulating the efficacy of Ara-C in leukemia treatment.[1][11]

Application in PET Imaging

The underlying mechanism of selective uptake and trapping in proliferating cells has been repurposed for medical diagnostics. 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU), despite failing as a therapeutic due to toxicity, has been successfully developed as a tracer for Positron Emission Tomography (PET) imaging.[8] When radiolabeled with isotopes like ¹⁸F, [¹⁸F]FMAU is preferentially taken up and phosphorylated by thymidine kinase, which is upregulated in many cancer cells. This metabolic trapping allows for the non-invasive visualization of tumor proliferation and can be used to monitor the response to therapy.[8]

Toxicity Profile

A major impediment to the clinical development of several potent Ara-U derivatives has been significant host toxicity.

-

Neurotoxicity: This is the most alarming adverse effect. 1-beta-D-Arabinofuranosylthymine (ara-T), a related compound, caused marked and persistent neurotoxicity in monkeys, including chromatolysis and pyknosis of neurons.[7] Similarly, the promising antiviral FMAU was withdrawn from clinical trials after patients experienced severe neurotoxicity at therapeutic doses.[8]

-

Myelosuppression: As with many agents that interfere with DNA replication, suppression of bone marrow function is a potential side effect.[5]

-

Species-Specific Toxicity: The toxicity profile can vary significantly between species. For example, FEAU was relatively non-toxic to mice but had a lethal dose of 100 mg/kg per day in dogs, a dose 40- to 80-fold greater than the toxic dose of FMAU in the same species.[10] This highlights the critical importance of careful preclinical toxicological evaluation.

In contrast, some derivatives like 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U, sorivudine) appeared to have a much better safety profile, with no apparent toxicity observed in treated monkeys.[7]

Key Experimental Methodologies

Protocol: In Vitro Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication in cell culture.

Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) formed in a monolayer of host cells in the presence of varying concentrations of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate a susceptible host cell line (e.g., Vero cells for HSV) into multi-well plates and allow them to grow to confluence.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Application: Prepare serial dilutions of the Ara-U derivative in a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar). After the adsorption period, remove the viral inoculum and add the compound-containing overlay. This prevents the secondary spread of progeny virus, restricting infection to localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-4 days, depending on the virus).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain them with a dye such as crystal violet. Viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the EC₅₀ (50% effective concentration).

Protocol: Thymidylate Synthetase (TS) Inhibition Assay

This biochemical assay measures the direct effect of a compound on the activity of the purified TS enzyme.

Principle: The assay follows the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method tracks the release of tritium (³H) from [5-³H]dUMP into the aqueous solvent (as ³H₂O) during the reaction.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), co-factors (e.g., N⁵,N¹⁰-methylenetetrahydrofolate), and a reducing agent (e.g., dithiothreitol).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., FFara-UMP) or a vehicle control to the reaction tubes.

-

Enzyme Addition: Add a standardized amount of purified TS enzyme to each tube and pre-incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [5-³H]dUMP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separation of Product: Add activated charcoal slurry to the tubes. The charcoal binds unreacted [5-³H]dUMP, while the released ³H₂O remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to TS activity. The concentration of inhibitor that reduces enzyme activity by 50% is determined as the IC₅₀.

Conclusion and Future Directions

Arabinofuranosyluracil and its synthetic derivatives represent a fascinating and clinically relevant class of nucleoside analogs. The story of Ara-U is one of contrasts: it is both an inactive metabolite that potentiates a major anticancer drug and the structural foundation for derivatives with extreme potency and, at times, prohibitive toxicity. The development of FMAU, from a promising antiviral agent to a failed therapeutic and its rebirth as a successful PET imaging agent, perfectly encapsulates the complex journey of drug development.

Future research in this area will likely focus on:

-

Designing for Safety: Synthesizing novel derivatives with modifications aimed at reducing off-target effects, particularly neurotoxicity, without compromising therapeutic efficacy. This may involve exploring L-nucleosides, which sometimes offer a better safety profile.[5]

-

Expanding the Therapeutic Window: Investigating new drug delivery systems or combination therapies to maximize the on-target effects of existing potent analogs while minimizing systemic exposure and toxicity.

-

Exploring New Targets: While DNA synthesis has been the primary target, future derivatives could be designed to interfere with other viral or cellular pathways, potentially opening new therapeutic avenues.

The continued study of Ara-U and its analogs remains a vital endeavor for the discovery of next-generation antiviral and anticancer agents.

References

-

Soike, K. F., et al. (1984). Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus. Antiviral Research, 4(5), 245-57. [Link]

-

Ayisi, N. K., & Brown, N. C. (1984). Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil. Antimicrobial Agents and Chemotherapy, 26(4), 546-549. [Link]

-

De Clercq, E., et al. (1989). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 36(2), 269-76. [Link]

-

Chou, T. C., et al. (1985). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 28(1), 44-48. [Link]

-

Avramis, V. I., & Powell, W. C. (1988). Modulation of the Metabolism and Pharmacokinetics of l-β-D-Arabinofuranosylcytosine by l-β-D-Arabinofuranosyluracil in Leukemic Mice. Cancer Research, 48(12), 3330-3335. [Link]

-

Bobek, M., et al. (1989). 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. Journal of Medicinal Chemistry, 32(4), 799-803. [Link]

-

Pai, S. B., et al. (1996). 2'-Fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Antimicrobial Agents and Chemotherapy, 40(2), 380-386. [Link]

-

Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-52. [Link]

-

Rustum, Y. M., Riva, C., & Preisler, H. D. (1987). Pharmacokinetic parameters of 1-beta-D-arabinofuranosylcytosine (ara-C) and their relationship to intracellular metabolism of ara-C, toxicity, and response of patients with acute nonlymphocytic leukemia treated with conventional and high-dose ara-C. Seminars in Oncology, 14(2 Suppl 1), 141-8. [Link]

-

Dziewiszek, K., Schinazi, R. F., & Chou, T. C. (1992). Derivatives of 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-phenyluracil and 5-Benzyluracil. Synthesis and Biological Properties. Journal of Medicinal Chemistry, 35(23), 4419-4424. [Link]

-

Ganesan, V., & Unadkat, J. D. (1998). Pharmacokinetics of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU) in rats. Journal of Pharmaceutical Sciences, 87(6), 759-63. [Link]

-

Pásztor, D., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(19), 6667. [Link]

-

Schinazi, R. F., et al. (1993). Synthesis and biological properties of 5-o-carboranyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil. Journal of Organometallic Chemistry, 451(1-2), 21-27. [Link]

-

Ganesan, V., et al. (1996). Pharmacokinetics of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil in woodchucks. Antimicrobial Agents and Chemotherapy, 40(8), 1992-1995. [Link]

-

Chou, T. C., et al. (1985). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. National Institutes of Health. [Link]

-

Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry. [Link]

-

Ho, D. H., & Frei, E. (1971). Clinical pharmacology of l‐β‐D‐arabinofuranosyl cytosine. Clinical Pharmacology & Therapeutics, 12(6), 944-954. [Link]

-

Alauddin, M. M. (2017). Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. Current Pharmaceutical Design, 23(44), 6757-6766. [Link]

-

Saneyoshi, M., et al. (1992). Antitumor activity of a novel nucleoside, 2'-C-cyano-2'-deoxy-1-beta-D-arabinofuranosylcytosine (CNDAC) against murine and human tumors. Cancer Letters, 64(1), 67-74. [Link]

-

Sasaki, T., et al. (1996). Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. Cancer Research, 56(18), 4154-8. [Link]

-

Hong, C. I., et al. (1987). Antitumor Activity and Pharmacology of 1-β-D-Arabinofuranosylcytosine-5′-stearylphosphate. Cancer Research, 47(13), 3491-3496. [Link]

-

Pankiewicz, K. W., et al. (1987). Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside isostere of the potent antiviral agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Journal of Medicinal Chemistry, 30(8), 1429-34. [Link]

-

Chu, M. Y., & Fischer, G. A. (1962). A proposed mechanism of action of 1-beta-D-arabinofuranosyl-cytosine as an inhibitor of the growth of leukemic cells. Biochemical Pharmacology, 11, 423-30. [Link]

-

Poplack, D. G., et al. (1986). Toxicity of high-dose cytosine arabinoside in the treatment of advanced childhood tumors resistant to conventional therapy. A Pediatric Oncology Group study. Cancer, 58(8), 1669-71. [Link]

-

Nakashima, H., et al. (1998). The Antitumor Mechanism of 1-(2-Deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)-cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. Japanese Journal of Cancer Research, 89(10), 1106-1112. [Link]

-

Berger, M. R., & Schmähl, D. (1988). Study on the long-term toxic efficacy of cytosine-arabinoside in Sprague-Dawley rats. Cancer Letters, 43(1-2), 59-64. [Link]

-

Yang, J. L., et al. (1985). Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia. Journal of Clinical Investigation, 75(1), 141-6. [Link]

-

National Center for Biotechnology Information. (n.d.). Uracil arabinotide. PubChem Compound Database. [Link]

-

Hong, C. I., et al. (1989). Formulation, Stability, and Antitumor Activity of 1-β-d-Arabinofuranosylcytosine Conjugate of Thioether Phospholipid. Journal of Pharmaceutical Sciences, 78(5), 365-369. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacokinetic parameters of 1-beta-D-arabinofuranosylcytosine (ara-C) and their relationship to intracellular metabolism of ara-C, toxicity, and response of patients with acute nonlymphocytic leukemia treated with conventional and high-dose ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil in woodchucks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Arabinofuranosyluracil and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nucleoside analog arabinofuranosyluracil (araU) serves as a foundational scaffold for a diverse and potent class of therapeutic agents. The inherent structural rigidity and unique stereochemistry of the arabinose sugar moiety, in contrast to the natural ribose or deoxyribose, confer intriguing biological properties. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of araU and its derivatives, with a primary focus on their antiviral and anticancer activities. We will dissect the impact of chemical modifications at key positions of the pyrimidine base and the sugar ring, elucidating the molecular determinants of target engagement and biological response. This analysis is grounded in a wealth of experimental data, detailed mechanistic insights, and robust in vitro and in vivo studies. Through a systematic examination of the SAR, this guide aims to equip researchers and drug development professionals with the critical knowledge to navigate the chemical space of araU analogs and to rationally design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of the Arabinose Configuration

Nucleoside analogs represent a cornerstone of modern chemotherapy, targeting fundamental cellular processes such as DNA and RNA synthesis. The arabinofuranosyl nucleosides, characterized by the arabinose sugar in place of ribose or deoxyribose, constitute a particularly important class. The key distinction lies in the stereochemistry at the 2'-position of the sugar ring. In arabinonucleosides, the 2'-hydroxyl group is in the up or β-configuration, epimeric to the down or α-configuration found in ribonucleosides. This seemingly subtle change has profound consequences for the molecule's conformation, its interaction with key cellular enzymes, and ultimately, its biological activity.

Arabinofuranosyluracil (araU) itself exhibits modest biological activity. However, it serves as a crucial chemical scaffold for the development of potent antiviral and anticancer agents. The exploration of its analogs has revealed that modifications at specific positions on the uracil base and the arabinose sugar can dramatically enhance their therapeutic potential. This guide will systematically explore these modifications and their impact on the structure-activity relationship.

Core Scaffold and Key Modification Sites

The arabinofuranosyluracil molecule presents several key sites for chemical modification, each influencing the resulting analog's biological profile. Understanding the impact of substitutions at these positions is fundamental to rational drug design.

Caption: Workflow for a plaque reduction assay.

Enzyme Inhibition Assay: Viral DNA Polymerase

This assay directly measures the inhibitory effect of the triphosphate form of an araU analog on the activity of a purified viral DNA polymerase.

Principle: The assay quantifies the incorporation of a radiolabeled dNTP into a synthetic DNA template-primer by the viral DNA polymerase in the presence and absence of the inhibitor.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a DNA template-primer, purified viral DNA polymerase, a mixture of three unlabeled dNTPs, and one radiolabeled dNTP (e.g., [³H]-dTTP).

-

Inhibitor Addition: Add varying concentrations of the triphosphate form of the test analog to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Quantification of DNA Synthesis: Precipitate the newly synthesized radiolabeled DNA (e.g., using trichloroacetic acid), collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each inhibitor concentration and determine the 50% inhibitory concentration (IC50) or the inhibition constant (Ki).

[1]#### 5.3. Enzyme Inhibition Assay: Ribonucleotide Reductase

This assay measures the ability of the diphosphate form of an araU analog to inhibit the conversion of a ribonucleotide to a deoxyribonucleotide.

Principle: The assay typically measures the conversion of a radiolabeled ribonucleoside diphosphate (e.g., [³H]-CDP) to its corresponding deoxyribonucleoside diphosphate by purified RNR.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, purified RNR, a reducing agent (e.g., dithiothreitol), and the radiolabeled ribonucleoside diphosphate substrate.

-

Inhibitor Addition: Add varying concentrations of the diphosphate form of the test analog to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature.

-

Separation of Substrate and Product: Separate the unreacted radiolabeled substrate from the radiolabeled deoxyribonucleotide product using techniques like thin-layer chromatography or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed.

-

Data Analysis: Calculate the percentage of inhibition of RNR activity and determine the IC50 value.

The structure-activity relationship of arabinofuranosyluracil and its analogs is a rich and well-explored field that has yielded clinically significant antiviral and anticancer agents. The key takeaways from this comprehensive analysis are:

-

C5-Substitutions: The introduction of small, hydrophobic groups at the C5 position of the uracil ring is a critical determinant of antiherpetic activity, with (E)-5-(2-bromovinyl) substitution leading to exceptional potency against VZV.

-

2'-Fluoro Substitution: The 2'-fluoro group in the arabino configuration is a hallmark of many potent araU analogs, enhancing their ability to mimic natural deoxyribonucleosides and act as effective inhibitors of DNA synthesis.

-

Mechanism of Action: The primary mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then inhibits viral or cellular DNA polymerases. Inhibition of ribonucleotide reductase can also contribute to their biological activity.

-

Prodrug Strategies: Modifications at the 5'-position are crucial for improving the pharmacokinetic properties of these analogs, particularly their oral bioavailability.

The future of araU analog development lies in the pursuit of even greater selectivity and the overcoming of drug resistance. The exploration of novel C5-substitutions, the synthesis of L-nucleoside analogs, and the design of innovative prodrug strategies will continue to be fruitful avenues of research. Furthermore, a deeper understanding of the structural basis of enzyme-inhibitor interactions through techniques like X-ray crystallography and computational modeling will be instrumental in the rational design of the next generation of arabinofuranosyluracil-based therapeutics.

References

-

A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. Retrieved from [Link]

-

Plaque reduction assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. (2018). National Institutes of Health. Retrieved from [Link]

-

Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved from [Link]

-